molecular formula C6H8ClNO B1678369 4-Aminophenol hydrochloride CAS No. 51-78-5

4-Aminophenol hydrochloride

Cat. No. B1678369
CAS RN: 51-78-5
M. Wt: 145.59 g/mol
InChI Key: RVGOBWDGAVAVPJ-UHFFFAOYSA-N
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Description

4-Aminophenol, also known as para-aminophenol or p-aminophenol, is an organic compound with the formula H2NC6H4OH . It is typically available as a white powder and is commonly used as a developer for black-and-white film . It is recognized as a serious environmental pollutant that enters the environment during the manufacture and processing of a variety of industrial processes and through the degradation of some pharmaceutical products .


Synthesis Analysis

4-Aminophenol can be produced from phenol by nitration followed by reduction with iron . Alternatively, the partial hydrogenation of nitrobenzene affords phenylhydroxylamine, which rearranges primarily to 4-aminophenol . It can also be produced from nitrobenzene by electrolytic conversion to phenylhydroxylamine, which spontaneously rearranges to 4-aminophenol .


Molecular Structure Analysis

The molecular structure of 4-Aminophenol consists of a benzene ring with an amino group (NH2) and a hydroxyl group (OH) attached to it . The molecular formula is C6H7NO .


Chemical Reactions Analysis

4-Aminophenol is a building block used in organic chemistry. It is the final intermediate in the industrial synthesis of paracetamol . Treating 4-aminophenol with acetic anhydride gives paracetamol .


Physical And Chemical Properties Analysis

4-Aminophenol appears as colorless to reddish-yellow crystals . It has a density of 1.13 g/cm3, a melting point of 187.5 °C, and a boiling point of 284 °C . It is moderately soluble in alcohols and can be recrystallized from hot water .

Scientific Research Applications

Environmental Degradation and Pollution Monitoring

4-Aminophenol hydrochloride has been studied in the context of environmental pollution, particularly its degradation and monitoring. A novel combined process using hydrodynamic cavitation, UV photolysis, and ozonation was explored for degrading 4-chloro 2-aminophenol, a compound related to 4-aminophenol, showing significant degradation efficiency (Barik & Gogate, 2016). Additionally, a Pd@CeO2 composite film on nanoporous gold-coated carbon fiber paper has been developed for sensitive detection of 4-aminophenol, highlighting its importance in monitoring environmental and pharmaceutical contaminants (Li et al., 2020).

Biomedical Research and Antimicrobial Activities

In biomedical research, derivatives of 4-aminophenol have been synthesized and evaluated for their antimicrobial and antidiabetic activities. These studies revealed broad-spectrum activities against various bacterial strains and significant inhibition of enzymes related to diabetes, showcasing the compound's potential in pharmaceutical applications (Rafique et al., 2022).

Advanced Materials and Sensor Development

4-Aminophenol hydrochloride has also been explored in the development of advanced materials and sensors. For instance, the synthesis of poly(4-aminophenol) by horseradish peroxidase and its application for adsorbing silver ions was studied, indicating potential in materials science and environmental applications (Duan et al., 2014). Moreover, graphene–chitosan composite film modified glassy carbon electrodes have been utilized for the electrochemical detection of 4-aminophenol, demonstrating its utility in sensor technology (Yin et al., 2010).

Safety And Hazards

4-Aminophenol is considered hazardous. It is harmful if swallowed or inhaled, may cause an allergic skin reaction, and is suspected of causing genetic defects . It may also cause damage to organs through prolonged or repeated exposure .

Future Directions

4-Aminophenol is recognized as a serious environmental pollutant, and research is being conducted to develop methods for its removal from aqueous solutions . For example, a study has been conducted on the removal of 4-Aminophenol from aqueous solutions by emulsion liquid membranes using acid and basic type 1-facilitated transports .

properties

IUPAC Name

4-aminophenol;hydrochloride
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InChI

InChI=1S/C6H7NO.ClH/c7-5-1-3-6(8)4-2-5;/h1-4,8H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RVGOBWDGAVAVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H8ClNO
Source PubChem
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Related CAS

123-30-8 (Parent)
Record name p-Aminophenol hydrochloride
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DSSTOX Substance ID

DTXSID6058760
Record name 4-Aminophenol hydrochloride
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Molecular Weight

145.59 g/mol
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Physical Description

Solid; [Merck Index] Beige powder; [MSDSonline]
Record name 4-Aminophenol hydrochloride
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Solubility

Very sol in water; sol in alcohol
Record name 4-AMINOPHENOL HYDROCHLORIDE
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Product Name

4-Aminophenol hydrochloride

Color/Form

Crystalline powder

CAS RN

51-78-5
Record name 4-Aminophenol hydrochloride
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Record name p-Aminophenol hydrochloride
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Record name Phenol, 4-amino-, hydrochloride (1:1)
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Record name 4-Aminophenol hydrochloride
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Record name 4-hydroxyanilinium chloride
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Record name P-AMINOPHENOL HYDROCHLORIDE
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Record name 4-AMINOPHENOL HYDROCHLORIDE
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Melting Point

306 °C, decomposes
Record name 4-AMINOPHENOL HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2151
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
146
Citations
CM Zou, H Yu, MY Wang - Chinese Chemical Letters, 2014 - Elsevier
… 4-aminophenol hydrochloride concentration on the determination of TEA was investigated using 4-aminophenol hydrochloride … The concentrations of 4-aminophenol hydrochloride were …
Number of citations: 21 www.sciencedirect.com
M Kiese, L Szinicz, N Thiel, N Weger - Archives of Toxicology, 1975 - Springer
… 4-Aminophenol hydrochloride, 400 mg/kg iv, oxidized only 25 % of the hemoglobin and produced large tubular necroses. In highly toxic doses only, eg, twice the LDs0, DMAP also …
Number of citations: 31 link.springer.com
CTA Evelo, JFM Versteegh, BJ Blaauboer - Xenobiotica, 1984 - Taylor & Francis
… Substrates (Na,SO,, aniline and 4-aminophenol hydrochloride) were dissolved in the incubation buffer and added in 1 ml vol. to a two-fold concentrated cell suspension. Incubations …
Number of citations: 25 www.tandfonline.com
王鹏飞, 孙志营, 詹淼, 郑金刚… - Chinese Journal of …, 2022 - energetic-materials.org.cn
Synthesis and Characterization of the Pentazolate Anion Precursor of 2,6-Dimethyl-4-aminophenol Hydrochloride Crystals … Synthesis and Characterization of the Pentazolate Anion …
Number of citations: 0 www.energetic-materials.org.cn
GF Koser, WH Pirkle - The Journal of Organic Chemistry, 1967 - ACS Publications
Experimental Section Stannous Chloride Adduct of 2, 6-Di-<-butyl-4-Aminophenol Hydrochloride.—A 1-1., three-necked, round-bottom flask, fitted with a magnetic stirring barand an …
Number of citations: 37 pubs.acs.org
C Guan, H Yu - Analytical Methods, 2016 - pubs.rsc.org
… of 4-aminophenol hydrochloride concentration on the separation of pyrrolidinium cations was investigated using 4-aminophenol hydrochloride … of 4-aminophenol hydrochloride were …
Number of citations: 10 pubs.rsc.org
X Zhang, H Yu, G Wang - Journal of Liquid Chromatography & …, 2017 - Taylor & Francis
… reagents investigated were mainly 4-aminophenol hydrochloride, 1-ethyl… obtained using 4-aminophenol hydrochloride as UV … to 4-aminophenol hydrochloride as UV absorption reagent. …
Number of citations: 4 www.tandfonline.com
G Cui, H Yu, Y Ma - Journal of separation science, 2019 - Wiley Online Library
… of the two anions on a C 18 column were studied and compared with four types of reagents including imidazolium ionic liquids, pyridinium ionic liquids, 4-aminophenol hydrochloride …
I Puzanova, A Lozynskyi, L Lesyk… - Journal of Applied …, 2019 - japsonline.com
… As a result, the qualitative content analysis of paracetamol-containing drugs of various brands and forms after acid hydrolysis reveals yields of 4-aminophenol hydrochloride in the range …
Number of citations: 2 japsonline.com
O Niwa, Y Xu, HB Halsall, WR Heineman - Analytical chemistry, 1993 - ACS Publications
… albumin fraction V powder, 1 - pentanesulfonic acid (sodium salt), l-ethyl-3-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDC) and 4-aminophenol hydrochloride were …
Number of citations: 363 pubs.acs.org

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